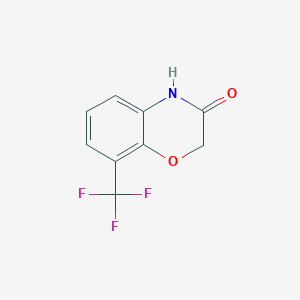

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl-containing compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a challenging task due to the strength of the C–F bond . Various methods have been developed for the synthesis of these compounds, including trifluoromethylation reactions .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group . This group can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including C–F bond functionalization . This process involves the selective activation of the C–F bond, which is the strongest single bond in organic compounds .Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties include high stability, strong electron-withdrawing ability, and unique reactivity .Scientific Research Applications

Synthesis and Characterization for Electroluminescent Devices

Aromatic poly(1,3,5-triazine-ether)s synthesized by polycondensation with difluoro functionalized monomers, including 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, exhibit excellent thermal stability and amorphous nature with glass transition temperatures in the range of 190−250 °C. These polymers' high electron affinities suggest potential applications as electron injecting/hole blocking layers in LEDs, highlighting their significance in the development of organic electroluminescent devices (Fink et al., 1997).

Advanced Photoredox Catalysis in Medicinal Chemistry

Recent advancements in visible-light photoredox catalysis for synthesizing tri- and difluoromethyl ethers, including compounds with 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one structures, offer innovative strategies to incorporate these fluorinated motifs into organic molecules. These approaches are instrumental in medicinal chemistry and drug discovery, providing pathways to alter the properties of compounds for enhanced therapeutic effectiveness (Lee et al., 2019).

Benzoxazinone Derivatives in Allelochemistry and Agriculture

The isolation and synthetic methodologies of benzoxazinones and related compounds, such as 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, have paved the way for understanding their bioactivity and ecological roles. These compounds demonstrate phytotoxic, antimicrobial, antifungal, and insecticidal properties, making them subjects of interest for potential agronomic applications. The exploration into these compounds' synthesis, degradation, and phytotoxicity contributes to ongoing research into natural herbicide models and pharmaceutical development, underscoring their versatility and potential in natural product chemistry and agrochemical innovation (Macias et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

The research on trifluoromethyl-containing compounds is a rapidly evolving field with many potential applications in pharmaceuticals, agrochemicals, and materials science . Future research directions may include the development of new synthesis methods, the design of novel trifluoromethyl-containing compounds with improved properties, and the exploration of new applications .

properties

IUPAC Name |

8-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)5-2-1-3-6-8(5)15-4-7(14)13-6/h1-3H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAVJMWMCIMGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC(=C2O1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)

![3,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2711015.png)

![N-(benzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2711024.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2711025.png)

![5-((3,4-dimethoxyphenethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711028.png)